
6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as EMPSQ and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The synthesis method of EMPSQ is complex and requires specific conditions to obtain the desired yield.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
One notable application of compounds structurally related to 6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is in the development of antibacterial agents. The synthesis of a broad-spectrum antibacterial agent, effective against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), utilizes a sulfonylquinolone derivative as a key intermediate. This highlights the potential of sulfonylquinolone derivatives in combating bacterial infections, showcasing their importance in the development of new antibiotics (Hashimoto et al., 2007).
Analytical Chemistry
In analytical chemistry, derivatives of sulfonylquinolone, similar to 6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one, have been employed as fluorescent derivatization reagents for alcohols in high-performance liquid chromatography (HPLC). These compounds exhibit high sensitivity, allowing for the efficient detection of primary and secondary alcohols. Such applications underscore the versatility of sulfonylquinolone derivatives in analytical methodologies, facilitating advanced research and quality control in chemical and pharmaceutical industries (Yoshida et al., 1992).
Antioxidant Studies
Research into the antioxidant properties of sulfonylquinoline derivatives, including those structurally related to 6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one, has shown promising results. For instance, studies on ethoxyquin and its analogues demonstrate significant antioxidative capacity, offering insights into the development of new antioxidants that could find applications in food preservation, pharmaceuticals, and potentially in mitigating oxidative stress-related diseases (Kumar et al., 2007).
Chemical Synthesis and Medicinal Chemistry
The diverse chemical reactions and properties of sulfonylquinoline derivatives enable their use in the synthesis of complex molecules with potential medicinal applications. For example, palladium(II) complexes of sulfonylquinoline derivatives have been synthesized and studied for their crystal structure and biological properties, including DNA interaction and cytotoxicity against cancer cell lines. Such research illustrates the potential of these compounds in the development of new therapeutic agents (Ramachandran et al., 2012).
Eigenschaften
IUPAC Name |
6-ethyl-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-4-12-22-14-20(21(23)18-13-15(5-2)6-11-19(18)22)27(24,25)17-9-7-16(26-3)8-10-17/h6-11,13-14H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMLIURHUDFORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-cyclopropyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2444525.png)
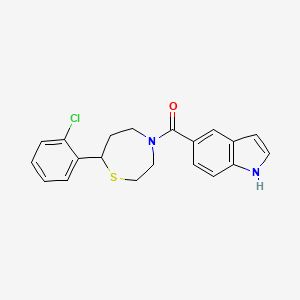
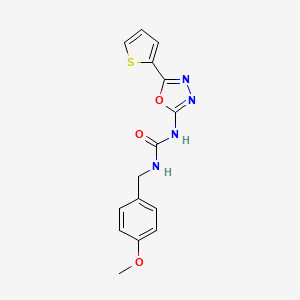
![3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2444531.png)
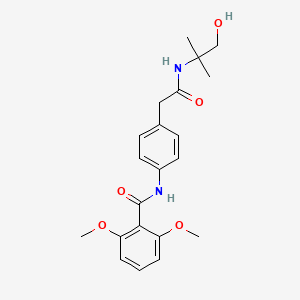

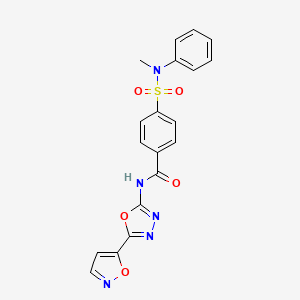
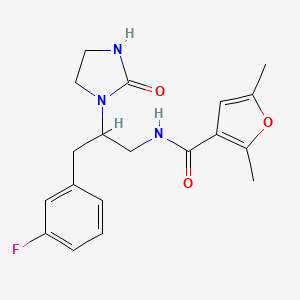
![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2444540.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2444543.png)
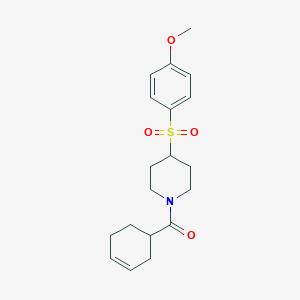
![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2444545.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole](/img/structure/B2444547.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2444548.png)